1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(4-nitrophenyl)ethanone
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Overview
Description
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(4-nitrophenyl)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 2-methyl-2,3-dihydro-1H-indole moiety linked to a 4-nitrophenyl ethanone group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(4-nitrophenyl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 2-methylindole with 4-nitrobenzaldehyde in the presence of a base, followed by reduction and acylation steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(4-nitrophenyl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-phenylethanone
- 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(4-methoxyphenyl)ethanone
- 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(4-chlorophenyl)ethanone
Comparison
Compared to these similar compounds, 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in reduction reactions to form amino derivatives, which may have different pharmacological properties.
Properties
Molecular Formula |
C17H16N2O3 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H16N2O3/c1-12-10-14-4-2-3-5-16(14)18(12)17(20)11-13-6-8-15(9-7-13)19(21)22/h2-9,12H,10-11H2,1H3 |
InChI Key |
BGBZSEHDOFXGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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